(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide
Description
The compound "(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide" is a conjugated enamide characterized by:
- E-configuration of the α,β-unsaturated amide group, enhancing planarity and electronic conjugation.
- Heterocyclic substituents: A thiophen-2-yl group at the α-carbon and a branched ethyl group bearing both furan-2-yl and thiophen-3-yl moieties on the nitrogen.
- Molecular formula: C₁₇H₁₄N₂O₂S₂ (exact mass: 342.04 g/mol).
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-17(6-5-14-3-2-9-22-14)18-11-15(13-7-10-21-12-13)16-4-1-8-20-16/h1-10,12,15H,11H2,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDNWWDVDILUSV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Enamide Derivatives
(A) Moupinamide and Derivatives
- Structure : (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide .
- Key differences: Aromatic vs. heterocyclic groups: Moupinamide uses phenolic rings (electron-withdrawing -OH/-OCH₃), whereas the target compound employs thiophene/furan (electron-rich, π-conjugated). Bioactivity implications: Phenolic groups enhance solubility but may reduce membrane permeability compared to hydrophobic thiophene/furan systems.
(B) XCT790
- Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
- Thiadiazole ring: Introduces a rigid heterocycle, contrasting with the target compound’s flexible ethyl branch.
(C) N-(Furan-2-ylmethyl)-3-phenylpropanamide
- Structure: Non-conjugated propanamide with furan-2-ylmethyl and phenyl substituents .
- Key differences :
- Lack of conjugation : Absence of α,β-unsaturation reduces planarity and electronic delocalization, likely diminishing interactions with planar biological targets.
- Simpler substitution pattern : Single furan and phenyl groups vs. multiple heterocycles in the target compound.
Functional Group and Heterocyclic Modifications
(D) Thiophene-Containing Enamide Derivatives
Example 1 : (E)-N-[3-(2-oxidanylidenepropyl)-1,2,4-thiadiazol-5-yl]-3-thiophen-2-yl-prop-2-enamide .
- Thiadiazole ring : Introduces nitrogen and sulfur atoms, altering hydrogen-bonding capacity and metabolic stability.
- Oxidanylidene group : May increase polarity compared to the target compound’s ethyl branch.
- Example 2: (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide .
(E) Cyano-Substituted Enamides
- Example: (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide . Cyano and nitro groups: Strong electron-withdrawing effects enhance reactivity but may reduce metabolic stability. Ethoxyphenyl substituent: Introduces alkoxy groups, improving solubility but reducing lipophilicity vs. thiophene/furan systems.
Physicochemical and Electronic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
